

# Introduction: The Thiazole Scaffold and the Imperative for Rational Design

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## Compound of Interest

Compound Name: *2-Bromothiazol-5-ol*

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The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.<sup>[1]</sup>

The **2-bromothiazol-5-ol** core represents a particularly intriguing, albeit underexplored, platform for chemical and biological investigation. The bromine atom at the C2 position serves as a versatile synthetic handle for cross-coupling reactions, while the C5-hydroxyl group can act as a key hydrogen bond donor or acceptor. Furthermore, the electronic interplay between these groups and the inherent properties of the thiazole ring creates a nuanced system that can be finely tuned through the introduction of substituents.

This technical guide provides a comprehensive framework for understanding and predicting the electronic and steric effects of substituents on the **2-bromothiazol-5-ol** scaffold. As direct experimental data on this specific parent compound is limited, this guide synthesizes information from foundational principles of physical organic chemistry, extensive literature on related thiazole derivatives, and modern computational techniques. Our objective is to equip

researchers and drug development professionals with the causal insights needed to move beyond trial-and-error synthesis and embrace a rational, hypothesis-driven approach to molecular design.

## The 2-Bromothiazol-5-ol Scaffold: A Structural and Electronic Overview

Before examining the impact of external substituents, it is crucial to understand the intrinsic properties of the parent ring system. The electronic character of **2-bromothiazol-5-ol** is governed by three key features: the aromatic thiazole ring, the influence of the bromo and hydroxyl substituents, and the critical phenomenon of tautomerism.

### Inherent Electronics of the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system. The electronegative nitrogen atom acts as an inductive electron-withdrawing group, reducing the electron density of the ring carbons. The sulfur atom, while less electronegative, contributes a lone pair to the  $\pi$ -system, but its overall effect is also electron-withdrawing compared to a benzene ring. This inherent electronic nature makes the thiazole ring generally less susceptible to electrophilic attack and more prone to nucleophilic attack, particularly at the C2 position.

### Keto-Enol Tautomerism of the 5-Hydroxythiazole Moiety

A pivotal feature of 5-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-5(4H)-one (keto) form.<sup>[2][3]</sup> This equilibrium is not a mere resonance structure but a true isomerization involving the movement of a proton and the rearrangement of  $\pi$ -bonds.<sup>[4][5]</sup>

Note: The DOT script above is a template. Actual chemical structures would be rendered as images.

Caption: Tautomeric equilibrium of the 5-hydroxythiazole core.

The position of this equilibrium is highly sensitive to the electronic nature of other ring substituents, the solvent, and pH.<sup>[6]</sup> The enol form re-establishes the aromaticity of the thiazole ring, which is a powerful stabilizing force. Conversely, the keto form contains a highly polarized amide-like bond. The choice of substituents at other positions can shift this equilibrium,

dramatically altering the molecule's hydrogen bonding capacity, shape, and reactivity. For the purpose of this guide, we will primarily consider the influence of substituents on the aromatic enol form, while acknowledging that the keto tautomer is always a potential contributor to the overall chemical behavior.

## PART 1: The Influence of Substituents at the C4 Position

The C4 position is the most common and synthetically accessible site for introducing diversity onto the thiazole ring. Substituents at this position exert profound and predictable control over the scaffold's properties.

### Electronic Effects: Modulating Ring Reactivity

The electronic influence of a substituent is a combination of two primary factors: the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the  $\pi$ -system). These effects can be quantified using Hammett ( $\sigma$ ) and Taft ( $\sigma^*$ ) parameters, which provide a linear free-energy relationship to predict reaction rates and equilibria.<sup>[7][8]</sup>

- **Electron-Withdrawing Groups (EWGs):** Substituents like  $-\text{NO}_2$ ,  $-\text{CN}$ , and  $-\text{CF}_3$  are powerful EWGs. They decrease the electron density of the thiazole ring through both inductive and resonance effects. This makes the ring even more electron-deficient, enhancing its susceptibility to nucleophilic attack and decreasing its basicity.
- **Electron-Donating Groups (EDGs):** Substituents like  $-\text{CH}_3$ ,  $-\text{OCH}_3$ , and  $-\text{NH}_2$  are EDGs. They increase the electron density of the ring, primarily through resonance (for  $-\text{OCH}_3$  and  $-\text{NH}_2$ ) or hyperconjugation (for  $-\text{CH}_3$ ). This makes the ring less electron-deficient, increasing its basicity and reactivity towards electrophiles.<sup>[9]</sup>

The following table summarizes the Hammett constants for common substituents, providing a quantitative measure of their electronic influence. A positive  $\sigma$  value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.

Substituent (R)	Hammett Constant ( $\sigma_{\text{para}}$ )	Electronic Effect
-NO <sub>2</sub>	0.78	Strongly Withdrawing
-CN	0.66	Strongly Withdrawing
-CF <sub>3</sub>	0.54	Strongly Withdrawing
-Br	0.23	Withdrawing
-Cl	0.23	Withdrawing
-H	0.00	Neutral (Reference)
-C <sub>6</sub> H <sub>5</sub> (Phenyl)	-0.01	Weakly Donating
-CH <sub>3</sub>	-0.17	Donating
-OCH <sub>3</sub>	-0.27	Strongly Donating
-NH <sub>2</sub>	-0.66	Very Strongly Donating

Data sourced from established physical organic chemistry literature.[\[10\]](#)[\[11\]](#)

## Steric Effects: Governing Molecular Interactions

Steric effects relate to the size and shape of the substituent.[\[12\]](#) They govern how a molecule can approach a reaction partner or fit into a binding site. The Taft steric parameter ( $E_s$ ) is a common measure, where larger, more negative values indicate greater steric hindrance.[\[13\]](#)  
[\[14\]](#)

- **Small Substituents:** Groups like -H, -F, and -CN impose minimal steric bulk, allowing for facile approach to the reactive centers of the thiazole ring.
- **Bulky Substituents:** Groups like -C(CH<sub>3</sub>)<sub>3</sub> (tert-butyl) or -CPh<sub>3</sub> (trityl) create significant steric hindrance. This can shield the thiazole ring from attack, slow down reaction rates, and dictate the preferred conformation of the molecule.[\[12\]](#) In a drug design context, bulky

groups can be used to achieve selectivity for a specific biological target by preventing binding to off-targets with smaller binding pockets.

The following table provides Taft steric parameters and van der Waals radii for common substituents to quantify their steric bulk.

Substituent (R)	Taft Steric Parameter ( $E_s$ )	van der Waals Radius (Å)	Steric Profile
-H	1.24	1.20	Minimal
-CN	0.51	~1.60	Small, Linear
-CH <sub>3</sub>	0.00	2.00	Small, Spherical
-Cl	-0.97	1.75	Medium
-Br	-1.16	1.85	Medium
-CH(CH <sub>3</sub> ) <sub>2</sub>	-0.47	~3.00	Medium, Branched
-C <sub>6</sub> H <sub>5</sub> (Phenyl)	-1.01	~3.40	Large, Planar
-C(CH <sub>3</sub> ) <sub>3</sub>	-1.54	~3.50	Very Large, Bulky

Data compiled from various sources on physical organic chemistry and computational studies.

[\[15\]](#)[\[16\]](#)

## PART 2: Experimental and Computational Workflows for Characterization

A robust understanding of substituent effects requires a combination of synthesis, spectroscopic characterization, and computational modeling.

### Proposed Synthetic Workflow

As there is no established direct synthesis for **2-bromothiazol-5-ol**, we propose a versatile, multi-step pathway based on the classic Hantzsch thiazole synthesis and subsequent functionalization.<sup>[17][18]</sup> This approach allows for the introduction of diverse substituents at the C4 position.

Caption: Fig 1. Proposed synthetic workflow for substituted **2-bromothiazol-5-ols**.

#### Experimental Protocol: A General Procedure

- Step 1: Hantzsch Synthesis of 2-Amino-4-(R)-thiazol-5-ol (Intermediate A).
  - To a solution of the appropriately substituted  $\alpha$ -halo- $\beta$ -ketoester (1.0 eq) in ethanol, add thiourea (1.1 eq).
  - Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
  - The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield the 2-aminothiazole intermediate.<sup>[19]</sup>
- Step 2: Sandmeyer Reaction to Yield 2-Bromo-4-(R)-thiazol-5-ol.
  - Suspend Intermediate A (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
  - Cool the mixture to 0-5 °C in an ice bath.
  - Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
  - In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.
  - Slowly add the cold diazonium salt solution to the CuBr solution.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the final **2-bromothiazol-5-ol** derivative.

## Spectroscopic Characterization

Unambiguous structure determination and electronic assessment rely on a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The chemical shift of the remaining proton on the thiazole ring (if any) is highly sensitive to the electronic nature of the C4 substituent. EDGs will cause an upfield shift (lower ppm), while EWGs will cause a downfield shift (higher ppm). The C5-OH proton may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.[\[20\]](#)[\[21\]](#)
  - $^{13}\text{C}$  NMR: The chemical shifts of the thiazole ring carbons (C2, C4, C5) provide a direct probe of the local electronic environment. The C2 carbon, bonded to both the electronegative nitrogen and bromine, will typically be the most downfield. The C4 and C5 chemical shifts will be strongly modulated by the C4 substituent.[\[22\]](#)[\[23\]](#)
- Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight of the synthesized compounds. The fragmentation patterns can be diagnostic; common fragmentation pathways for thiazoles involve cleavage of the ring or loss of substituents.[\[24\]](#)[\[25\]](#)[\[26\]](#) The presence of bromine will be evident from the characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.

## Computational Analysis Workflow

Density Functional Theory (DFT) calculations are an invaluable tool for predicting and rationalizing the effects of substituents in silico.

Caption: Fig 2. A typical DFT workflow for analyzing substituent effects.

Computational Protocol: A General Guide

- Structure Preparation: Build the 3D structure of the **2-bromothiazol-5-ol** derivative with the desired C4 substituent using molecular modeling software.
- Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.[23]
- Property Calculation: Using the optimized geometry, calculate key electronic properties:
  - Molecular Electrostatic Potential (MEP): This visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). This allows for a qualitative prediction of reactivity.
  - Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap ( $\Delta E$ ) is an indicator of chemical reactivity and stability.[23] [27]
  - Natural Population Analysis (NPA): This method provides quantitative values for the partial atomic charges on each atom, allowing for a detailed analysis of how a substituent alters the electron distribution across the entire scaffold.

## PART 3: Application in Drug Discovery

The principles outlined above are not merely academic. They form the basis of the iterative cycle of drug design, where substituent effects are strategically manipulated to optimize a molecule's pharmacological profile.

Caption: Fig 3. The rational drug design cycle based on substituent effects.

- Target Binding: If a key interaction with a protein target involves a hydrogen bond to the thiazole nitrogen, increasing its basicity with an EDG at C4 could enhance binding affinity. Conversely, if the C5-OH is a critical hydrogen bond donor, an EWG at C4 could increase its acidity and strengthen the interaction.

- ADME Properties: Steric bulk and electronic properties heavily influence Absorption, Distribution, Metabolism, and Excretion (ADME). For example, adding a bulky, non-polar group can increase lipophilicity, potentially improving membrane permeability but also increasing metabolic liability. An EWG might make the ring more susceptible to metabolic oxidation.[9]
- Selectivity: Fine-tuning steric and electronic parameters is a primary strategy for achieving selectivity. A slightly larger substituent might be perfectly accommodated by the desired target but sterically clash with the binding site of an off-target, thereby improving the drug's safety profile.

## Conclusion

The **2-bromothiazol-5-ol** scaffold is a platform of significant potential, offering multiple avenues for chemical modification and biological optimization. A thorough, quantitative understanding of the electronic and steric effects of substituents is paramount for unlocking this potential. By integrating classical physical organic principles with modern synthetic, spectroscopic, and computational workflows, researchers can move from serendipity to rational design. This guide has provided the foundational knowledge and practical frameworks to predict how substituents at the C4 position will modulate the properties of this core, enabling the efficient design of novel chemical entities for research and therapeutic development.

## References

- Mohamed, M. S., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."
- "Hantzsch Thiazole Synthesis." Chem Help ASAP, [[Link](#)].
- "Hantzsch Thiazole Synthesis." SynArchive, [[Link](#)].
- "Importance of substituents in ring opening: a DFT study on a model reaction of thiazole to thioamide." ResearchGate, [[Link](#)].
- Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." American Chemical Science Journal, [[Link](#)].
- "synthesis of thiazoles." YouTube, 19 Jan. 2019, [[Link](#)].

- "Thiazole." CUTM Courseware, [\[Link\]](#).
- Clarke, G. M., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." *Journal of the Chemical Society B: Physical Organic*, 1967, [\[Link\]](#).
- "Technique for preparing 5-hydroxymethyl thiazole by one pot method."
- Cativiela, C., et al. "Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of  $\alpha$ -Chloroglycinates." *Molecules*, vol. 24, no. 21, 2019, p. 3863. PMC, [\[Link\]](#).
- Al-Awadi, N. A., et al. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance." *Molecules*, vol. 29, no. 4, 2024, p. 883. PMC, [\[Link\]](#).
- Taher, S. R., and W. M. Hamad. "SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES." EPU Academic Staff, [\[Link\]](#).
- "Improvement on synthesis process of 5-hydroxymethylthiazole." ResearchGate, [\[Link\]](#).
- Aziz-ur-Rehman, et al. "Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives." *Molecules*, vol. 26, no. 22, 2021, p. 6963. MDPI, [\[Link\]](#).
- White, D. P., et al. "Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies." *The Journal of Organic Chemistry*, vol. 64, no. 21, 1999, pp. 7707-16.
- "Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives." ResearchGate, [\[Link\]](#).
- Ertl, P. "Cheminformatics analysis of organic substituents: identification of the most common substituents, calculation of substituent properties, and automatic identification of drug-like bioisosteric groups." *Journal of Chemical Information and Computer Sciences*, vol. 43, no. 2, 2003, pp. 374-80. PubMed, [\[Link\]](#).

- Al-Warhi, T., et al. "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity." *Molecules*, vol. 28, no. 14, 2023, p. 5493. PMC, [\[Link\]](#).
- Bakulev, V. A., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." *Molecules*, vol. 28, no. 2, 2023, p. 868. Semantic Scholar, [\[Link\]](#).
- Sharma, V. P. "13 C-NMR Studies of Some Heterocyclically Substituted Chromones." *Asian Journal of Chemistry*, vol. 17, no. 3, 2005, pp. 1471-74.
- Rehman, W., et al. "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective." *ACS Omega*, vol. 8, no. 31, 2023, pp. 28166-81. PMC, [\[Link\]](#).
- "Steric effects." Wikipedia, [\[Link\]](#).
- "Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines." ResearchGate, [\[Link\]](#).
- "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions." ResearchGate, [\[Link\]](#).
- "Synthesis of thiazoles." Organic Chemistry Portal, [\[Link\]](#).
- Miura, T., et al. "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters." *Organic Letters*, vol. 17, no. 10, 2015, pp. 2454-57. ACS Publications, [\[Link\]](#).
- "MS, IR and NMR Data of Thiazoles 10a–d." ResearchGate, [\[Link\]](#).
- "Re-examination of Steric Substituent Constants by Molecular Mechanics." MDPI, [\[Link\]](#).
- "2-Bromothiazole." PubChem, [\[Link\]](#).
- Al-Hamdani, A. A. S., et al. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties." *Molecules*, vol. 25, no. 22, 2020, p. 5448. PMC, [\[Link\]](#).

- "Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences." PubMed, [[Link](#)].
- Jaffé, H. H. "The Estimation of Hammett Substituent Constants1." The Journal of Organic Chemistry, vol. 23, no. 11, 1958, pp. 1790-91. ACS Publications, [[Link](#)].
- "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective." ResearchGate, [[Link](#)].
- "Keto/Enol Tautomerization." Oregon State University, [[Link](#)].
- "hammett substituent constants: Topics by Science.gov." Science.gov, [[Link](#)].
- "3.6: Keto-Enol Tautomerism." Chemistry LibreTexts, [[Link](#)].
- "Keto-Enol Tautomerism : Key Points." Master Organic Chemistry, [[Link](#)].
- "Hammett constants for some common substituents." University of California, Irvine, [[Link](#)].
- "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Scribd, [[Link](#)].
- "Hammett equation." Wikipedia, [[Link](#)].

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## Sources

- 1. 2-Bromothiazole | C<sub>3</sub>H<sub>2</sub>BrNS | CID 76430 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of  $\alpha$ -Chloroglycinates - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. Keto/Enol Tautomerization [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 4. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]

- [5. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [7. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [8. Hammett equation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [10. web.viu.ca \[web.viu.ca\]](https://web.viu.ca)
- [11. scribd.com \[scribd.com\]](https://www.scribd.com)
- [12. Steric effects - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [13. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [14. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [15. polymer.chem.cmu.edu \[polymer.chem.cmu.edu\]](https://polymer.chem.cmu.edu)
- [16. Cheminformatics analysis of organic substituents: identification of the most common substituents, calculation of substituent properties, and automatic identification of drug-like bioisosteric groups - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [17. chemhelpasap.com \[chemhelpasap.com\]](https://www.chemhelpasap.com)
- [18. synarchive.com \[synarchive.com\]](https://synarchive.com)
- [19. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [20. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [21. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [22. asianpubs.org \[asianpubs.org\]](https://asianpubs.org)
- [23. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [24. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [25. article.sapub.org \[article.sapub.org\]](https://article.sapub.org)
- [26. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [27. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

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